molecular formula C12H13FO2 B13087757 2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid

2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid

Cat. No.: B13087757
M. Wt: 208.23 g/mol
InChI Key: HSNOPZCQTNTTPI-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a fluorinated derivative of tetrahydronaphthalene acetic acid. Its core structure comprises a bicyclic 5,6,7,8-tetrahydronaphthalene (tetralin) moiety linked to an acetic acid group substituted with a fluorine atom at the α-carbon.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

2-fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H13FO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2,(H,14,15)

InChI Key

HSNOPZCQTNTTPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid involves several steps. One common method includes the reaction of 2,3-Dichlorodecafluorotetralin with ethyl cyanoacetate to form ethyl 2-cyano-2-(6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetate. This intermediate is then hydrolyzed to yield the desired product . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Biological Activity/Notes
2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid Not provided C₁₂H₁₃FO₂ 220.23 Fluorine substituent at α-carbon; enhances electronegativity and stability Potential CNS-targeting applications inferred from fluorinated nuclear receptor modulators
(5,6,7,8-Tetrahydro-naphthalen-2-yl)-acetic acid 13052-99-8 C₁₂H₁₄O₂ 190.24 Base structure without substituents Intermediate for synthesizing fluorinated or oxo derivatives
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid 1094294-18-4 C₁₂H₁₂O₃ 204.22 Oxo group at α-carbon; keto-enol tautomerism possible Reactivity suitable for further functionalization
2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid 125564-50-3 C₁₂H₁₂O₃ 204.22 Oxo group at 8-position of tetralin ring Distinct regiochemistry may influence solubility
[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid 91234-22-9 C₁₅H₁₆N₂O₂S 294.37 Thiazole and amino groups; heterocyclic substitution Antiviral activity comparable to acyclovir in related analogs
2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic acid 936214-27-6 C₇H₁₁NO₃ 157.17 Boc-protected amino group; enhances stability Used in peptide synthesis and prodrug strategies

Biological Activity

2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid, with the CAS number 2381713-13-7, is a compound of significant interest due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of available literature, case studies, and research findings.

Basic Information

PropertyValue
Molecular Formula C₁₂H₁₃FO₂
Molecular Weight 208.23 g/mol
CAS Number 2381713-13-7

Structure

The compound features a tetrahydronaphthalene moiety, which is known for its hydrophobic properties, potentially influencing its interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that the fluorine atom may enhance the compound's binding affinity to specific receptors or enzymes, potentially affecting neurotransmitter systems and metabolic pathways.

Pharmacological Studies

Case Study 1: Serotonin Modulation

A study focused on the pharmacological profile of tetrahydronaphthalene derivatives revealed that compounds with similar structures could effectively modulate serotonin levels in rodent models. The study highlighted potential therapeutic applications in treating mood disorders .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various naphthalene derivatives against Gram-positive and Gram-negative bacteria, certain compounds exhibited MIC values in the low micromolar range. This suggests that modifications in the naphthalene structure could enhance antimicrobial activity .

In Silico Studies

Computational docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies indicate promising interactions with enzymes involved in metabolic pathways, which could lead to novel therapeutic applications.

Comparative Analysis

A comparison of similar compounds reveals that modifications such as fluorination can significantly alter biological activity. For example:

Compound NameBiological Activity
Fosmidomycin Antimicrobial (MIC = 64–128 mg/L)
(−)-trans-PAT Antipsychotic effects
This compound Potential serotonergic modulation

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